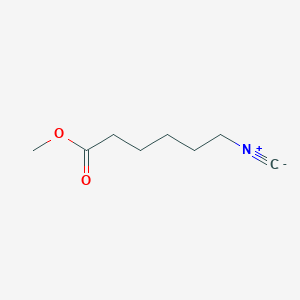

Methyl-6-isocyanohexanoate

Description

BenchChem offers high-quality Methyl-6-isocyanohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-6-isocyanohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 6-isocyanohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-7-5-3-4-6-8(10)11-2/h3-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXHBDDRXUDVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 6-Isocyanohexanoate: A Technical Guide to Bioorthogonal Applications

Executive Summary

Methyl 6-isocyanohexanoate represents a critical class of aliphatic isocyanide linkers designed for bioorthogonal chemistry. Unlike the ubiquitous azide or alkyne reporters, the isocyanide (isonitrile) group offers unique reactivity profiles, participating in both multicomponent reactions (MCRs) and specific cycloadditions.[1][2][3]

This guide details the utility of methyl 6-isocyanohexanoate as a bifunctional linker. Its methyl ester moiety serves as a latent conjugation handle for amines (via deprotection and activation), while the isocyano group functions as a sterically compact, bioorthogonal reporter capable of undergoing [4+1] cycloaddition with tetrazines . This interaction yields stable aminopyrazole conjugates, offering an alternative orthogonal pair to the standard TCO-Tetrazine or Azide-Alkyne systems.

Chemical Basis & Mechanism[1][2][4]

The Molecule: Methyl 6-Isocyanohexanoate

-

Formula: C₈H₁₃NO₂

-

Structure: A linear hexanoate chain terminated by a methyl ester at C1 and an isocyanide (-N≡C) at C6.

-

Role: Heterobifunctional Crosslinker.

-

Site A (Methyl Ester): Precursor to an NHS-ester or acid chloride for attachment to lysine residues on proteins or amine-bearing small molecules.

-

Site B (Isocyanide): The bioorthogonal handle.[1][2][3][4] It is small, stable in physiological pH (though acid-sensitive over time), and absent in native biological systems.

-

The Bioorthogonal Engine: Isocyanide-Tetrazine [4+1] Cycloaddition

While isocyanides are famous for Ugi and Passerini MCRs, their primary bioorthogonal utility lies in their reaction with electron-deficient tetrazines (e.g., 3,6-di(2-pyridyl)-s-tetrazine).

Mechanism:

-

[4+1] Cycloaddition: The isocyanide carbon (acting as a carbene-like species) attacks the tetrazine ring.

-

Cycloreversion: Nitrogen gas (N₂) is extruded.

-

Tautomerization/Rearrangement: The resulting imine intermediate rearranges to form a stable aminopyrazole .

Key Advantage: This reaction does not require a catalyst (unlike CuAAC) and creates a highly stable covalent bond.

Limitation: The kinetics (

Mechanistic Visualization

The following diagram illustrates the reaction pathway from the isocyanide linker to the final conjugate.

Figure 1: Mechanism of the [4+1] cycloaddition between methyl 6-isocyanohexanoate and a tetrazine probe.

Experimental Protocols

Synthesis of Methyl 6-Isocyanohexanoate

Note: Isocyanides are often synthesized from primary amines via formylation followed by dehydration.

Precursor: Methyl 6-aminohexanoate hydrochloride.

| Step | Reagents | Conditions | Purpose |

| 1. Formylation | Ethyl formate (excess), Reflux | 4-6 hours, then distill excess | Converts amine to N-formyl derivative. |

| 2. Dehydration | POCl₃ (1.1 eq), Et₃N (3 eq), CH₂Cl₂ | 0°C to RT, 2 hours | Converts formamide to isocyanide . |

| 3. Quench | Na₂CO₃ (sat.[5][6] aq.) | Slow addition at 0°C | Neutralizes acid/POCl₃ residues. |

| 4. Purification | Silica Gel Chromatography | EtOAc/Hexane gradient | Isolates pure isocyanide ester. |

Safety Warning: Isocyanides have a characteristic foul odor. All reactions must be performed in a well-ventilated fume hood.

Bioconjugation Workflow (Linker Activation)

To use methyl 6-isocyanohexanoate as a tag, the ester must first be hydrolyzed and activated.

-

Hydrolysis: Dissolve linker in THF/MeOH (1:1). Add LiOH (2 eq, 1M aq). Stir at RT for 1h. Acidify to pH 3 with 1M HCl and extract with EtOAc. Result: 6-Isocyanohexanoic acid.

-

NHS Activation: Dissolve acid in dry DCM. Add EDC·HCl (1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir overnight.

-

Labeling: Add the NHS-ester to the protein/amine target in PBS (pH 7.4). Incubate 2h at RT. Remove excess linker via desalting column (PD-10).

Bioorthogonal Labeling (The Click Reaction)

Reagents:

-

Target: Isocyanide-labeled protein (from 2.2).

-

Probe: Tetrazine-Fluorophore (e.g., Tetrazine-Cy5).

Protocol:

-

Prepare a 10 mM stock of Tetrazine-Cy5 in DMSO.

-

Dilute Isocyanide-protein to 10 µM in PBS.

-

Add Tetrazine probe (50–100 µM final concentration; 5-10x excess).

-

Incubate at 37°C for 2–4 hours.

-

Note: Reaction progress can be monitored by the disappearance of the tetrazine absorbance at 520 nm.

-

-

Analyze via SDS-PAGE or Flow Cytometry.

Applications in Drug Development[7][8][9][10]

Metabolic Surface Engineering

While azido-sugars are standard, isocyano-sugars (using the isocyanohexanoate chain as a spacer) allow for dual-labeling strategies.

-

Workflow: Cells are treated with an isocyanide-bearing mannosamine analog. The isocyanide is displayed on the cell surface glycocalyx.

-

Detection: Reaction with Tetrazine-Biotin allows for streptavidin staining.

-

Orthogonality: Can be used alongside Azide-DBCO chemistry for simultaneous imaging of two distinct metabolic pathways.[7]

99mTc Coordination for Radiopharmaceuticals

Isocyanides are potent ligands for Technetium-99m (I).

-

Application: Methyl 6-isocyanohexanoate derivatives can be used to chelate [99mTc(CO)3]+ cores.

-

Structure: The hexanoate chain acts as a pharmacokinetic modifier, increasing lipophilicity compared to shorter chains, potentially enhancing blood-brain barrier penetration for perfusion imaging agents.

Comparative Analysis: Isocyanide vs. The Field

| Feature | Isocyanide-Tetrazine | Azide-Alkyne (CuAAC) | TCO-Tetrazine |

| Kinetics ( | |||

| Biocompatibility | High (No catalyst) | Low (Cu toxicity) | High |

| Steric Size | Very Small (Linear) | Small | Large (TCO ring) |

| Stability | Acid sensitive | Very Stable | Isomerization risk |

| Primary Use | Dual-labeling, MCRs | Standard Click | Rapid in vivo imaging |

Visual Workflow: Dual Labeling Strategy

The following diagram demonstrates how Methyl 6-isocyanohexanoate is used in a dual-labeling experiment alongside Azide chemistry.

Figure 2: Dual bioorthogonal labeling workflow utilizing isocyanide and azide reporters simultaneously.

References

-

Stöckmann, H., et al. (2011).[1] "The [4+1] Cycloaddition of Isocyanides with Tetrazines." Chemical Communications. Link

-

Sornay, C., et al. (2020). "Isocyanide-Tetrazine Ligation: A Versatile Tool for Bioorthogonal Chemistry."[2] Bioconjugate Chemistry. Link

-

Zhang, X., et al. (2021). "Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules." Frontiers in Chemistry. Link

-

Imming, P., et al. (1982).[1] "Reaction of Isocyanides with Tetrazines." Archiv der Pharmazie. (Foundational work on the mechanism).

-

BenchChem. (2025).[5][8] "Synthesis of Methyl 6-aminohexanoate derivatives." BenchChem Technical Notes. Link

Sources

- 1. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Beyond the Triazole: A Technical Comparative Analysis of Isocyanide vs. Azide Click Chemistries

The following technical guide compares Isocyanide and Azide click chemistries, designed for researchers in drug discovery and chemical biology.

Executive Summary

For two decades, Azide-Alkyne cycloaddition has served as the "gold standard" of click chemistry. However, the emergence of Isocyanide-based transformations—specifically the Isocyanide-Tetrazine [4+1] cycloaddition and Isocyanide Multicomponent Reactions (IMCRs)—offers distinct mechanistic advantages that the azide group cannot replicate.

This guide analyzes the trade-offs between these two distinct chemical modifications. While Azide chemistry (CuAAC/SPAAC) excels in stable ligation and kinetic predictability , Isocyanide chemistry introduces a unique capability for "Click-to-Release" mechanisms and diversity-oriented synthesis (DOS) via MCRs.

Part 1: Mechanistic Foundations

The Azide Paradigm: [3+2] Cycloaddition

The azide group (

-

CuAAC (Copper-Catalyzed): Requires Cu(I).[1][2][3] Extremely fast (

), regioselective (1,4-disubstituted), but cytotoxic. -

SPAAC (Strain-Promoted): Metal-free.[2][4][5] Uses cyclooctynes (e.g., DBCO, BCN) to drive the reaction via ring-strain release. Slower (

) but biocompatible.

The Isocyanide Paradigm: [4+1] Cycloaddition & MCRs

The isocyanide group (

-

Isocyanide-Tetrazine Ligation: A bioorthogonal inverse electron-demand [4+1] cycloaddition.[6] The reaction pathway bifurcates based on sterics:

-

Tertiary Isocyanides: Form stable aminopyrazole adducts (Ligation).

-

Primary/Secondary Isocyanides: Form unstable intermediates that hydrolyze, releasing the isocyanide substituent (Click-to-Release).

-

-

IMCRs (Ugi/Passerini): While not "bioorthogonal" in the strict sense, these are "click-like" in synthesis efficiency, assembling 3-4 components in one pot for rapid library generation.

Mechanistic Visualization

The following diagram contrasts the reaction pathways and critical decision points for stability vs. release.

Caption: Mechanistic bifurcation of Azide (stable ligation) vs. Isocyanide (tunable stability).

Part 2: Comparative Analysis

Kinetics and Reactivity

A common misconception is that all "click" reactions are instantaneous. In reality, Isocyanide-Tetrazine kinetics are highly tunable but generally slower than the fastest Tetrazine-TCO reactions.

| Feature | Azide: CuAAC | Azide: SPAAC | Isocyanide: Tetrazine |

| Reaction Order | 2nd Order | 2nd Order | 2nd Order |

| Rate Constant ( | |||

| Rate Determinants | Cu concentration | Ring strain (DBCO > BCN) | Tetrazine electronics & sterics |

| Bioorthogonality | Low (Cu toxicity) | High | Moderate to High* |

| Physiological Stability | Excellent | Good (some thiol reactivity) | pH dependent (acid sensitive) |

Expert Insight: While Tetrazine-TCO is the speed king (

The "Bioorthogonality" Debate

-

Azide: The azide group is virtually absent in nature and inert to biological nucleophiles.[7] It is the gold standard for bioorthogonality.

-

Isocyanide: Recent studies indicate that isocyanides are not perfectly bioorthogonal .[6]

-

Risk: Isocyanides can react with intracellular thiols (glutathione) or specific enzymatic pockets over long incubation times.

-

Mitigation: Use bulky tertiary isocyanides to minimize non-specific nucleophilic attack, or use them for extracellular/surface applications where pH and nucleophile concentration are controlled.

-

Sterics and "Click-to-Release"

This is the isocyanide's "killer app."

-

Azide: The triazole bond is permanent. You cannot easily reverse a CuAAC/SPAAC reaction to release a drug.

-

Isocyanide: By using a secondary isocyanide linker, the initial [4+1] adduct becomes unstable in water. It spontaneously hydrolyzes, releasing the amine attached to the pyrazole core. This enables prodrug activation where the "click" event triggers drug release.

Part 3: Experimental Protocols

Protocol A: Dual-Labeling (SPAAC + Isocyanide-Tetrazine)

Objective: Orthogonal labeling of two distinct protein targets on live cells.

Reagents:

-

Protein A-Azide: Target A modified with NHS-Azide.

-

Protein B-Isocyanide: Target B modified with NHS-Tertiary-Isocyanide (e.g., tert-butyl isocyanide derivative).

-

Dye 1-DBCO: Cy5-DBCO (Reacts with Azide).

-

Dye 2-Tetrazine: Fluorescein-Tetrazine (Electron-deficient, bulky tetrazine for stability).

Workflow:

-

Incubation: Incubate cells with Protein A-Azide and Protein B-Isocyanide (10-50 µM) for 30 mins at 37°C. Wash 3x with PBS.

-

Stepwise Labeling (Recommended to avoid cross-talk):

-

Add Dye 2-Tetrazine (10 µM) first. Incubate 20 mins. (Isocyanide reaction).[1][3][6][8][9][10][11][12][13]

-

Note: Tetrazines can react with strained alkynes (TCO/BCN), but usually not DBCO/Azides. However, to ensure purity, sequential labeling is preferred.

-

Wash 2x with PBS.

-

Add Dye 1-DBCO (10 µM). Incubate 30 mins. (SPAAC reaction).

-

-

Quenching: Add 1 mM free azide or isocyanide scavenger if background is high.

-

Imaging: Fix cells or image live.

Protocol B: Isocyanide "Click-to-Release" Assay

Objective: Demonstrate drug release upon tetrazine addition.

-

Synthesis: Conjugate a fluorophore (simulated drug) to a secondary isocyanide linker.

-

Baseline: Measure fluorescence (if quenched) or HPLC trace of the conjugate in PBS (pH 7.4).

-

Activation: Add 2 equivalents of 3,6-di(2-pyridyl)-s-tetrazine.

-

Monitoring:

-

Monitor UV-Vis for the disappearance of the Tetrazine peak (520 nm).

-

Monitor LC-MS for the appearance of the free amine (released payload) and the aminopyrazole byproduct.

-

Expectation: Release kinetics will follow first-order decay of the intermediate, typically

minutes depending on the specific isocyanide substitution.

-

Part 4: Decision Matrix & Applications

When should you choose Isocyanide over Azide?

Caption: Selection logic for Azide vs. Isocyanide chemistries based on toxicity, release requirements, and location.

Key Applications

-

Antibody-Drug Conjugates (ADCs):

-

DNA-Encoded Libraries (DELs):

References

-

National Institutes of Health (PMC). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. [Link]

-

Wikipedia. Click chemistry (CuAAC and SPAAC Mechanisms). [Link]

-

eScholarship. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles. [Link]

-

MDPI. Multicomponent Reaction-Assisted Drug Discovery (IMCRs). [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Diversity of reactivity modes upon interplay between Au(iii)-bound isocyanides and cyclic nitrones: a theoretical consideration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploiting the Reactivity of Isocyanide: Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon [organic-chemistry.org]

Precision Chemoselective Labeling: A Technical Guide to Small Molecule Bioorthogonal Handles

Executive Summary

The transition from large protein tags (e.g., GFP, antibodies ~27-150 kDa) to small molecule bioorthogonal handles (<1 kDa) represents a paradigm shift in high-fidelity protein analysis. Large tags often perturb protein folding, trafficking, and interactomes due to steric bulk. In contrast, bioorthogonal chemistry allows for the installation of "invisible" chemical handles—such as azides, alkynes, or tetrazines—that react selectively with exogenous probes in complex biological milieus.[1]

This guide provides a rigorous technical breakdown of the most potent small molecule handles, focusing on reaction kinetics, site-specific incorporation via Genetic Code Expansion (GCE), and field-proven protocols for live-cell labeling.

The Chemical Toolbox: Kinetics & Selection

Selecting the correct handle requires balancing reaction kinetics (

Comparative Kinetic Profiling

The second-order rate constant (

| Reaction Type | Handle Pair | Rate Constant ( | Biocompatibility | Primary Application |

| IEDDA | Tetrazine + TCO (trans-cyclooctene) | High | Live-cell imaging, Pulse-chase, In vivo | |

| IEDDA | Tetrazine + Norbornene | High | Dual-labeling (orthogonal to TCO) | |

| SPAAC | Azide + DBCO/BCN | High | Glycan/Lipid metabolic labeling | |

| CuAAC | Azide + Alkyne | Low (Cu toxicity) | Fixed cells, Proteomics, Lysates |

Senior Scientist Insight:

-

Speed is King: For intracellular labeling of proteins at physiological expression levels, Tetrazine-TCO is the gold standard. Its rate is orders of magnitude faster than SPAAC, allowing for labeling in seconds rather than hours, which minimizes background signal.

-

Stability Trade-off: "Strained" TCO (s-TCO) is faster but isomerizes to the unreactive cis-form in the presence of thiols (cytosol). "Less strained" derivatives (d-TCO) or Ag(I)-stabilized complexes are preferred for long-term storage or prolonged intracellular exposure [1].

Incorporation Strategies: The "How"

Two primary methods exist for installing these handles: Metabolic Labeling (global, stochastic) and Genetic Code Expansion (site-specific).

Genetic Code Expansion (GCE)

GCE is the most precise method, allowing the incorporation of a Non-Canonical Amino Acid (ncAA) bearing a bioorthogonal handle at a specific residue. This relies on an orthogonal tRNA/synthetase pair (usually Methanosarcina mazei PylRS/tRNA

Figure 1: Mechanism of Genetic Code Expansion (GCE) via Amber Suppression.[4][5] The system repurposes the UAG stop codon to install a bioorthogonal handle.

Master Protocol: Site-Specific Labeling (GCE + SPIEDAC)

This protocol describes the incorporation of a TCO-bearing lysine (TCO*-Lys) into a target protein in mammalian cells (HEK293T), followed by rapid labeling with a Tetrazine-dye.

Phase 1: Expression System Setup

Materials:

-

Plasmid 1: pCMV-PylRS/tRNA

(encodes the orthogonal machinery). -

Plasmid 2: pCMV-GOI-TAG (Gene of Interest with UAG mutation at surface-exposed site).

-

Reagent: TCO*-Lys (100 mM stock in 0.2M NaOH or DMSO, neutralize before use).

Steps:

-

Seeding: Seed HEK293T cells to reach 70-80% confluency.

-

Transfection: Co-transfect Plasmid 1 and Plasmid 2 at a 1:1 to 4:1 ratio.

-

Why: Excess tRNA/synthetase plasmid ensures suppression efficiency over termination.

-

-

Induction: Immediately after transfection, add TCO*-Lys to the media (Final conc: 0.1 - 1 mM).

-

Critical Control: Include a "No ncAA" well. If full-length protein is detected here, your background read-through is too high.

-

Phase 2: Washout & Labeling (The Critical Step)

Failure often occurs here due to "stickiness" of the ncAA.

-

Incubation: Allow expression for 24-48 hours.

-

Washout (Crucial): Remove media. Wash cells 3x with warm complete media + 10% FBS. Incubate for 30-60 mins in fresh media without ncAA.

-

Labeling: Add Tetrazine-Fluorophore (e.g., Tz-SiR or Tz-TAMRA) at 0.5 - 1 µM.

-

Reaction Time: Incubate for 10-30 minutes at 37°C.

-

Note: Thanks to the fast

of IEDDA, long incubations are unnecessary and increase background.

-

-

Final Wash: Wash 2x with PBS or imaging media. Proceed to imaging.

Technical Optimization & Troubleshooting

As a Senior Scientist, I encounter three common failure modes. Here is how to solve them:

The "Sticky" Background

Hydrophobic ncAAs (like TCO or BCN) can partition into membranes, reacting with the dye even if not incorporated into the protein.

-

Solution: Use fluorogenic probes (turn-on dyes). These dyes are non-fluorescent until the Tetrazine ring reacts with the TCO, quenching the lone-pair electron transfer that normally suppresses fluorescence [3]. This eliminates the need for extensive washing.

Low Suppression Efficiency (Truncated Protein)

If the ribosome terminates at the UAG instead of incorporating the ncAA, you get truncated protein.

-

Solution: Optimize the incorporation site. Flexible loops or N/C-termini are more permissive than rigid hydrophobic cores. Use "enhanced" PylRS variants (e.g., Methanosarcina barkeri variants) evolved for higher catalytic efficiency.

Intracellular Reduction

The intracellular environment is reducing (high glutathione). Azides can be reduced to amines (dead handle).

-

Solution: For intracellular targets, avoid CuAAC. Use sterically shielded Azides or switch to the Tetrazine-TCO system, which is chemically orthogonal to biological reduction.

Applications in Drug Development[1][8]

Antibody-Drug Conjugates (ADCs)

Bioorthogonal handles allow for the construction of homogeneous ADCs. By incorporating a p-acetylphenylalanine (pAcF) or Azide-Lysine into an antibody, drugs can be conjugated with precise stoichiometry (DAR 2 or 4), avoiding the heterogeneity of lysine/cysteine conjugation.

Pre-Targeted Imaging

In nuclear medicine, a TCO-tagged antibody is injected first and allowed to accumulate at the tumor (days). A fast-clearing, radioactive Tetrazine probe is then injected. The rapid in vivo click reaction concentrates the signal at the tumor while the excess probe clears renally, drastically improving signal-to-noise ratios [4].

References

-

Studies on the Stability and Stabilization of trans-Cyclooctenes. National Institutes of Health. [Link]

-

Generation of Amber Suppression Cell Lines Using CRISPR-Cas9. PubMed. [Link]

-

Bioorthogonal Chemistry: Recent Progress and Future Directions. National Institutes of Health. [Link]

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Steric Hindrance: Isocyanide vs. trans-Cyclooctene in Bioorthogonal Chemistry

Executive Summary

In the intricate world of drug development and chemical biology, the ability to selectively and efficiently modify biomolecules is paramount. Bioorthogonal chemistry, a set of reactions that can proceed in living systems without interfering with native biochemical processes, provides the essential toolkit for these modifications.[1][2][3] Among the most powerful tools in this kit are isocyanides and trans-cyclooctenes (TCOs), two functional groups with unique reactivity profiles. Their utility, however, is often dictated by a fundamental chemical principle: steric hindrance. This guide provides an in-depth technical analysis of the steric profiles of isocyanides and TCOs, offering field-proven insights for researchers selecting the optimal tool for their bioconjugation and drug development needs. We will explore the structural origins of their steric properties, compare their reactivity in sterically demanding environments, and provide practical protocols to guide experimental design.

Introduction: The Decisive Role of Steric Hindrance in Bioconjugation

Steric hindrance refers to the repulsion between the electron clouds of non-bonded atoms or groups within a molecule, which can slow down or prevent chemical reactions by physically impeding the approach of reactants.[4][5] In the crowded environment of a living cell or when targeting a specific pocket on a complex protein, the size and shape of a reactive moiety can be the difference between a successful conjugation and a failed experiment. The choice between a small, linear functional group and a larger, more complex one is therefore a critical decision driven by the steric accessibility of the target site.

Isocyanides (-N≡C) and trans-cyclooctenes (TCOs) are both celebrated for their roles in "click chemistry"—a class of reactions known for their speed, selectivity, and high yields.[3][6]

-

Isocyanides are compact, linear functional groups that participate in a variety of transformations, including multicomponent reactions and cycloadditions.[7][8]

-

Trans-cyclooctenes are highly strained alkenes renowned for their exceptionally fast kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[9][10]

This guide will dissect the steric characteristics of each, providing a framework for understanding how their distinct three-dimensional structures govern their utility in the field.

Structural and Mechanistic Foundations

A nuanced understanding of each functional group's intrinsic structure and reaction mechanism is essential to appreciating their respective steric footprints.

The Isocyanide: A Small but Mighty Linear Reagent

The isocyanide functional group is characterized by a triple bond between nitrogen and carbon (R-N≡C). Its key structural features are:

-

Linear Geometry: The R-N-C unit is linear, presenting a minimal cross-sectional area at the reactive carbon terminus. This makes the isocyanide group itself exceptionally small.[11]

-

Electronic Ambivalence: The terminal carbon atom exhibits both nucleophilic (via the lone pair) and electrophilic character, allowing it to participate in a diverse range of reactions.[12][13]

-

Reaction Profile: Isocyanides are workhorses in multicomponent reactions (MCRs) like the Ugi and Passerini reactions and can also undergo [4+1] cycloadditions with dienes such as tetrazines.[8][11][14]

Steric hindrance in isocyanide chemistry is almost exclusively dictated by the nature of the appended 'R' group. A bulky substituent can shield the reactive carbon, but the functional group itself offers a narrow, targeted approach to its reaction partner.

The Trans-Cyclooctene (TCO): Reactivity Forged from Strain

TCOs derive their extraordinary reactivity from the immense ring strain of incorporating a trans double bond into an eight-membered ring.[9] This strain is relieved during the cycloaddition reaction, providing a powerful thermodynamic driving force.

-

Three-Dimensional Bulk: Unlike the linear isocyanide, the TCO is an inherently bulky, three-dimensional scaffold. Its most stable 'crown' conformation presents a significant steric shield around the reactive double bond.[9][10]

-

Mechanism of Action: The primary bioorthogonal reaction for TCOs is the IEDDA reaction, a [4+2] cycloaddition with a tetrazine partner.[3][9][10] This reaction proceeds via a concerted transition state where the tetrazine approaches the face of the TCO's double bond.

-

Sensitivity to Substitution: The reaction rate is highly sensitive to substituents on both the TCO ring and the tetrazine. Bulky groups can clash in the transition state, significantly reducing reaction kinetics.[9][15] This has led to the development of various TCO derivatives (e.g., conformationally strained sTCO) designed to enhance reactivity by pre-distorting the ring into a more reactive conformation.[10][16]

The diagram below illustrates the fundamental structural differences that underpin the steric profiles of these two functional groups.

Caption: Structural comparison of a linear isocyanide and a bulky trans-cyclooctene.

A Head-to-Head Comparison: Steric Effects on Reactivity

The practical differences between isocyanides and TCOs become evident when examining their performance in sterically challenging scenarios. The choice of bioorthogonal partner significantly influences reaction outcomes.

Intrinsic Steric Footprint

The most direct comparison lies in the intrinsic size of the reactive units.

| Feature | Isocyanide (-N≡C) | trans-Cyclooctene (TCO) |

| Geometry | Linear | 3D Ring (Crown/Half-Chair) |

| Core Size | Very Small | Large and Bulky |

| Primary Steric Factor | Substituent ('R' group) | The entire cyclooctene ring |

| Reaction Approach | End-on (linear) | Facial (perpendicular to the double bond) |

This fundamental difference means that even an unsubstituted TCO presents a much larger steric obstacle than an isocyanide with a small 'R' group (e.g., methyl).

Sensitivity to Reaction Partner Bulk

Both reaction classes are affected by steric hindrance, but their sensitivities differ due to their distinct transition states.

-

TCO-Tetrazine IEDDA: This reaction is exceptionally fast but can be dramatically slowed by bulky substituents. Studies have shown that substituting tetrazines with bulky groups (e.g., tert-butyl) can lead to unfavorable steric repulsions, reducing the reaction rate.[9] Similarly, attaching TCOs directly to the surface of a large antibody can lead to "masking" or steric hindrance that renders a significant portion of the TCOs non-reactive.[15] Introducing a flexible PEG linker is a common and effective strategy to project the TCO away from the biomolecule surface, restoring its reactivity.[15]

-

Isocyanide-Tetrazine [4+1] Cycloaddition: This reaction is generally slower than the TCO-tetrazine ligation.[11] However, its linear approach can make it less sensitive to the steric environment around the reaction site. Computational analysis has suggested that for some reactions, sterically hindered tetrazines can even accelerate the reaction with isocyanides due to favorable dispersion forces in the transition state.[11] The primary steric battle is often between the isocyanide's 'R' group and the substituents on the tetrazine.

The following diagram illustrates the different transition state geometries, highlighting the potential for steric clash.

Caption: Comparison of transition state geometries and steric clash potential.

Quantitative Reactivity Data

The second-order rate constants (k₂) provide a quantitative measure of reactivity.

| Reaction | Dienophile/Partner 1 | Diene/Partner 2 | k₂ (M⁻¹s⁻¹) | Key Steric Observation | Reference |

| IEDDA | trans-Cyclooctenol (TCO-OH) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The benchmark for fast TCO reactions. | [9] |

| IEDDA | Conformationally Strained TCO (sTCO) | 3,6-di-(2-pyridyl)-s-tetrazine | > 1,000,000 | Ring strain overcomes some steric barriers to dramatically increase the rate. | [16] |

| IEDDA | EG-TCO / DO-TCO | Benzyl amino tetrazine | Lower than TCO-OH | Ether groups near the double bond introduce steric hindrance, reducing reactivity. | [9][17] |

| [4+1] Cycloaddition | Isocyanide | Tetrazine | ~0.01 - 1 | Generally slower than IEDDA, kinetics are highly dependent on substituents. | [11] |

| Chlorooxime Ligation | Isocyanide | Chlorooxime | ~1 | A moderately fast, alternative bioorthogonal reaction for isocyanides. | [11] |

Note: Rate constants are approximate and highly dependent on solvent, temperature, and specific substituents. This table is for comparative purposes.

Field-Proven Insights & Experimental Design

As a Senior Application Scientist, my advice is to let the biological question and the steric environment of your target dictate your choice of chemistry.

Decision-Making Workflow

The following workflow can guide your selection process:

Caption: A decision workflow for selecting a bioorthogonal reagent based on steric factors.

Experimental Protocol: TCO-Tetrazine Ligation on an Antibody

This protocol describes the labeling of an azide-modified antibody with a TCO-functionalized fluorophore, incorporating a PEG linker to mitigate steric hindrance.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃) in PBS (pH 7.4)

-

DBCO-PEG₄-TCO linker

-

Tetrazine-AF488 fluorophore

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filters (10 kDa MWCO)

Methodology:

-

Linker Attachment (SPAAC):

-

Causality: We first attach the TCO via a flexible linker using a different bioorthogonal reaction (SPAAC) to avoid direct TCO conjugation methods that can lead to masking.[15] The azide on the antibody reacts efficiently with the DBCO moiety.

-

Dissolve DBCO-PEG₄-TCO in DMSO to a stock concentration of 10 mM.

-

To the mAb-N₃ solution (e.g., 1 mg/mL), add a 20-fold molar excess of the DBCO-PEG₄-TCO stock solution.

-

Incubate at room temperature for 2 hours with gentle agitation.

-

-

Purification:

-

Causality: It is critical to remove unreacted linker to prevent it from reacting with the tetrazine probe in the next step, which would lead to inaccurate labeling results.

-

Transfer the reaction mixture to a 10 kDa MWCO centrifugal filter.

-

Wash 3 times with PBS (pH 7.4) by centrifuging and re-suspending the retentate.

-

After the final wash, recover the purified mAb-TCO conjugate and adjust the concentration to 1 mg/mL.

-

-

Tetrazine Ligation (IEDDA):

-

Causality: This is the fast, selective IEDDA reaction. The PEG linker ensures the TCO is accessible.

-

Prepare a 1 mM stock solution of Tetrazine-AF488 in DMSO.

-

Add a 10-fold molar excess of the Tetrazine-AF488 solution to the purified mAb-TCO.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Final Purification & Analysis:

-

Causality: Remove unreacted fluorophore to reduce background signal.

-

Purify the labeled antibody (mAb-AF488) using a centrifugal filter as described in step 2.

-

Analyze the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and 495 nm (for AF488).

-

Experimental Protocol: Isocyanide Labeling via [4+1] Cycloaddition

This protocol outlines the labeling of a tetrazine-modified peptide with an isocyanide-biotin probe.

Materials:

-

Tetrazine-functionalized peptide in PBS (pH 7.4)

-

Biotin-isocyanide probe

-

Dimethyl sulfoxide (DMSO)

-

PBS, pH 7.4

-

HPLC for purification and analysis

Methodology:

-

Reaction Setup:

-

Causality: Isocyanide reactions can be slower than IEDDA, so higher concentrations or longer reaction times may be necessary. The reaction is typically performed in a mixed aqueous/organic solvent system to ensure solubility of all components.

-

Dissolve the tetrazine-peptide to a final concentration of 1 mM in a 1:1 mixture of PBS:DMSO.

-

Dissolve the Biotin-isocyanide probe in DMSO to a stock concentration of 20 mM.

-

-

Ligation Reaction:

-

Causality: A slight excess of the isocyanide probe is used to drive the reaction to completion.

-

Add 1.5 equivalents of the Biotin-isocyanide stock solution to the peptide solution.

-

Incubate the reaction at 37°C for 4-6 hours, or overnight at room temperature. Monitor reaction progress by LC-MS if possible.

-

-

Purification and Analysis:

-

Causality: HPLC is the gold standard for purifying and analyzing peptide conjugates, providing high resolution to separate the labeled product from starting materials.

-

Upon completion, directly inject the reaction mixture onto a reverse-phase HPLC system (e.g., C18 column).

-

Elute with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fraction corresponding to the biotinylated peptide product, identified by its mass (LC-MS) or retention time shift.

-

Lyophilize the purified fraction to obtain the final product.

-

Conclusion

The choice between an isocyanide and a trans-cyclooctene is a strategic decision based on a trade-off between reaction kinetics and steric tolerance.

-

Trans-cyclooctenes are the undisputed champions of speed, offering unparalleled reaction rates that are ideal for applications requiring rapid labeling at low concentrations. However, their inherent bulk makes them sensitive to sterically crowded environments, a challenge that can often be overcome with thoughtful linker design.

-

Isocyanides present a much smaller, more targeted reactive group. While their reaction kinetics are typically more modest, their linear geometry can provide a crucial advantage for accessing sterically shielded sites where the bulky TCO scaffold cannot penetrate.

Ultimately, a deep understanding of the three-dimensional space in which these reactions occur is essential for success. By carefully considering the steric profile of the target biomolecule and selecting the appropriate chemical tool, researchers can harness the full power of bioorthogonal chemistry to advance the frontiers of drug development and molecular science.

References

-

Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC, National Center for Biotechnology Information. Available at: [Link]

- WO2016025480A1 - Cyclooctenes for bioorthogonal reactions. Google Patents.

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of the Indian Chemical Society. Available at: [Link]

-

Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[8]annulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal. Available at: [Link]

-

Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. Angewandte Chemie International Edition. Available at: [Link]

-

Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. University of Delaware Institutional Repository. Available at: [Link]

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. Available at: [Link]

-

Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry. Available at: [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]

-

Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at: [Link]

-

General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. Journal of the American Chemical Society. Available at: [Link]

-

Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Inorganic Chemistry. Available at: [Link]

-

The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

-

Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Chemical Science. Available at: [Link]

-

Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers. Available at: [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem. Available at: [Link]

-

Synthesis of trans‐cyclooctene 7a. ResearchGate. Available at: [Link]

-

Steric Hindrance. ChemTalk. Available at: [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. Available at: [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry. Available at: [Link]

-

Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. ResearchGate. Available at: [Link]

-

Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv. Available at: [Link]

-

Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. Available at: [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Click chemistry. Wikipedia. Available at: [Link]

-

Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. Available at: [Link]

Sources

- 1. BJOC - Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[12]annulene derivative with electron-withdrawing substituents [beilstein-journals.org]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 5. youtube.com [youtube.com]

- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Catalytic asymmetric reactions of isocyanides for constructing non-central chirality [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 17. WO2016025480A1 - Cyclooctenes for bioorthogonol reactions - Google Patents [patents.google.com]

Biocompatibility and Utility of Isocyanide Reporters in Cell Culture: A Technical Guide

Executive Summary

The evolution of bioorthogonal chemistry has fundamentally transformed our ability to probe cellular dynamics in real-time. While azides and alkynes have traditionally dominated the field, isocyanides (isonitriles) have emerged as exceptionally versatile chemical reporters. Their diminutive size, metabolic stability, and unique reactivity profiles make them highly biocompatible for live-cell applications. This whitepaper provides an in-depth mechanistic analysis of isocyanide reporters, evaluates their biocompatibility in complex cell culture environments, and outlines self-validating protocols for their use in live-cell imaging and tissue engineering.

Mechanistic Grounding of Isocyanide Bioorthogonality

The utility of an ideal bioorthogonal reporter hinges on two competing requirements: it must be entirely inert to the myriad of endogenous functional groups within a cell, yet highly reactive toward a specific exogenous probe. Isocyanides fulfill this paradox through their unique electronic structure, acting as both nucleophiles and electrophiles depending on the reaction partner [1].

In cell culture, the biocompatibility of isocyanides is primarily driven by their lack of cross-reactivity with abundant biological nucleophiles, such as the millimolar concentrations of glutathione (GSH) present in the mammalian cytosol. Because they do not undergo spontaneous hydrolysis or thiol-ene-like side reactions under physiological conditions (pH 7.4, 37°C), isocyanides maintain a pristine bioorthogonal profile [2].

Core Ligation Pathways

Isocyanides participate in three primary bioorthogonal ligations utilized in cell culture:

-

[4+1] Cycloaddition with Tetrazines (Tz): The most extensively studied pathway. Sterically hindered tetrazines react with primary isocyanides to form stable 4H-pyrazol-4-imine adducts. This reaction is highly fluorogenic, making it ideal for wash-free live-cell imaging [3].

-

Dipolar Ligation with Azomethine Imines (AMI): C,N-cyclic-N´-acyl AMIs react rapidly and chemoselectively with isonitriles. This reaction is completely orthogonal to standard Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling multiplexed labeling [2].

-

Condensation with Chlorooximes (ChO): Yields stable crosslinks rapidly, making it a preferred bioorthogonal reaction for synthesizing cell-encapsulating hydrogels for 3D cell culture [1].

Diagram 1: Key bioorthogonal reaction pathways for isocyanide reporters in biological systems.

Biocompatibility and Kinetic Profiling

When introduced into live cell cultures, chemical reporters must not perturb cellular viability, proliferation, or native signaling cascades. Isocyanides excel here due to their compact steric footprint (comparable to a methyl group), which minimizes structural perturbation when incorporated into metabolic precursors like unnatural sugars or amino acids [3].

Furthermore, isocyanides can be utilized as Raman tags . They exhibit a distinct vibrational frequency in the "cell-silent" region of the Raman spectrum (2100–2200 cm⁻¹), where endogenous biological molecules do not absorb. This allows for label-free, non-destructive Stimulated Raman Scattering (SRS) microscopy of live cells without the phototoxicity associated with traditional fluorophores [4].

Quantitative Comparison of Isocyanide Ligations

The following table summarizes the kinetic and biocompatibility data crucial for experimental design:

| Reaction Partner | Mechanism | Kinetics ( | Biocompatibility / Orthogonality | Primary Cell Culture Application |

| Tetrazine (Tz) | [4+1] Cycloaddition | 0.1 – 10 | Excellent; completely orthogonal to SPAAC. | Wash-free fluorogenic live-cell imaging. |

| Azomethine Imine (AMI) | Dipolar Ligation | 0.1 – 250 (pH dependent) | Excellent; unaffected by millimolar GSH. | Multiplexed protein labeling; tumor targeting. |

| Chlorooxime (ChO) | Condensation | Fast | High; orthogonal to azide-alkyne reactions. | Cell-encapsulating PEG hydrogels. |

| None (Raman) | Vibrational Tagging | N/A | Supreme; no exogenous reagents required. | Real-time metabolic tracking via SRS. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific internal controls, researchers can definitively attribute fluorescence or gelation to the bioorthogonal reaction rather than off-target artifacts.

Protocol 1: Metabolic Labeling and Fluorogenic Imaging of Cell Surface Glycans

This protocol utilizes the isocyanide-tetrazine [4+1] cycloaddition to visualize glycosylation dynamics. The causality of the wash-free step relies on the fluorogenic nature of the tetrazine probe, which remains quenched until the pyrazole adduct is formed [3].

Materials:

-

Ac₄ManNC (Isocyanide-functionalized N-acetylmannosamine)

-

Tetrazine-Fluorophore conjugate (e.g., Tz-BODIPY)

-

Standard cell culture media (e.g., DMEM + 10% FBS)

Step-by-Step Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa or CHO) in a glass-bottom 8-well chamber slide at

cells/well. Incubate overnight at 37°C, 5% CO₂. -

Metabolic Incorporation: Replace media with fresh media containing 50 µM Ac₄ManNC.

-

Self-Validation Control: In a parallel well, add vehicle only (DMSO). This control is critical to establish the baseline background and prove the Tz-probe does not non-specifically intercalate into lipid bilayers.

-

-

Incubation: Incubate for 48 hours to allow cellular esterases to deacetylate the sugar and the Golgi apparatus to incorporate the isocyanide-sugar into surface glycoproteins.

-

Washing: Wash cells gently 3× with warm PBS to remove unincorporated Ac₄ManNC.

-

Bioorthogonal Ligation: Add 5 µM Tz-BODIPY in HBSS (Hank's Balanced Salt Solution) to all wells. Incubate for 30 minutes at 37°C.

-

Mechanistic Note: The bulky tetrazine prevents premature degradation, while the reaction with the primary isocyanide breaks the fluorescence quenching, yielding a >1000-fold fluorescence turn-on.

-

-

Imaging: Image directly using confocal microscopy without a final wash step. The vehicle-control well should show near-zero fluorescence, validating the specificity of the isocyanide-Tz ligation.

Diagram 2: Experimental workflow for metabolic labeling and wash-free imaging of isocyanide reporters.

Protocol 2: Dissociative Bioorthogonal Cleavage (Drug Release)

Isocyanides are not only used for ligation but also for highly biocompatible cleavage reactions. Isonitriles can rapidly remove tetrazylmethyl (TzMe) protecting groups from amines or phenols, enabling on-demand drug or fluorophore release in live cells [5].

Step-by-Step Methodology:

-

Preparation: Synthesize or obtain a TzMe-caged pro-fluorophore (e.g., TzMe-p-nitroaniline).

-

Cellular Loading: Incubate cells with 10 µM of the TzMe-caged compound for 1 hour.

-

Triggering Release: Introduce 100 µM of a highly reactive isonitrile, such as (trimethylsilyl)methyl isocyanide (TMS-MeNC), into the culture media.

-

Mechanistic Note: The isonitrile attacks the tetrazine, triggering a cascade that cleaves the C–Si bond and releases the active amine/phenol.

-

-

Validation: Monitor the emergence of fluorescence over 15–30 minutes. A control well lacking TMS-MeNC must be maintained to prove the TzMe group is stable against endogenous cellular nucleophiles and enzymes.

Conclusion

Isocyanide reporters represent a highly robust, biocompatible toolset for modern chemical biology. Because they operate orthogonally to both native biological processes and established azide-alkyne chemistries, they enable complex, multiplexed interrogations of live cells. Whether utilized for fluorogenic imaging, Raman spectroscopy, or dissociative drug release, the isocyanide functional group ensures high signal-to-noise ratios and minimal cellular toxicity, cementing its role in the future of drug development and molecular imaging.

References

-

Bioorthogonal Engineering of Cellular Microenvironments Using Isonitrile Ligations National Institutes of Health (NIH) URL:[Link]

-

Introducing Azomethine Imines to Chemical Biology: Bioorthogonal Reaction with Isonitriles ETH Zürich Research Collection URL:[Link]

-

Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules Frontiers in Chemistry URL:[Link]

-

Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes National Institutes of Health (NIH) URL:[Link]

-

Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups Semantic Scholar / Chemical Science URL:[Link]

Methyl 6-Isocyanohexanoate (CAS 72135-03-6): Technical Guide

[1]

Executive Summary & Core Identity

Methyl 6-isocyanohexanoate (CAS 72135-03-6) is a bifunctional aliphatic linker characterized by a terminal isocyanide (–NC) group and a methyl ester functionality, separated by a six-carbon alkyl chain.[1] It serves as a critical building block in multicomponent reactions (MCRs) , specifically the Ugi and Passerini reactions, enabling the rapid synthesis of peptidomimetics and dendrimers. Additionally, the isocyanide moiety exhibits strong coordination chemistry with transition metals (e.g., Tc-99m, Au, Pt), making this compound valuable in radiopharmaceutical development and surface functionalization.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 6-isocyanohexanoate |

| CAS Number | 72135-03-6 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | COC(=O)CCCCCN#[C] |

| Structure | Linear aliphatic chain (C6); bifunctional (Ester + Isocyanide) |

Physicochemical Properties

Note: Experimental values for this specific CAS are rare in public literature; data below synthesizes predicted values and properties of homologous alkyl isocyanides.

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid. |

| Odor | Pungent, foul, and penetrating. Characteristic of isocyanides (carbylamines). |

| Boiling Point | Predicted: ~100–110 °C at 10 mmHg (Decomposes at atmospheric pressure >180 °C). |

| Density | ~0.98 – 1.02 g/mL at 20 °C. |

| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO, Ethyl Acetate. Slightly soluble in water. |

| Stability | Stable at -20 °C. Isocyanides can polymerize or hydrolyze to formamides in acidic moisture. |

Synthesis & Manufacturing Protocol

The synthesis of methyl 6-isocyanohexanoate is a two-step process starting from methyl 6-aminohexanoate (derived from ε-caprolactone or commercially available). The critical step is the dehydration of the intermediate formamide.

Reaction Workflow

Figure 1: Synthetic pathway from amino-ester precursor to final isocyanide.

Detailed Protocol (Field-Proven)

Step 1: Formylation

-

Dissolve methyl 6-aminohexanoate hydrochloride (10 mmol) in ethyl formate (20 mL).

-

Add triethylamine (11 mmol) and reflux the mixture for 4–6 hours.

-

Concentrate in vacuo. The residue is typically methyl 6-formamidohexanoate.

-

Purification: Flash chromatography (SiO₂, EtOAc/Hexane) if necessary, though crude is often sufficient.

Step 2: Dehydration (The Burgess or POCl₃ Method) Caution: Perform in a well-ventilated fume hood due to isocyanide odor and toxicity.

-

Solvation: Dissolve methyl 6-formamidohexanoate (10 mmol) and triethylamine (35 mmol) in anhydrous DCM (50 mL). Cool to -5 °C.

-

Dehydration: Dropwise add Phosphorus Oxychloride (POCl₃) (11 mmol) in DCM over 20 minutes. Maintain temperature < 0 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 30 minutes.

-

Quench: Pour into ice-cold saturated Na₂CO₃ solution (slowly, gas evolution possible).

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[2][3][4]

-

Purification: Silica gel chromatography (eluent: 10-20% EtOAc in Hexane).

-

Note: Isocyanides are less polar than formamides; they elute first.

-

Reactivity & Applications

A. The Ugi Multicomponent Reaction (MCR)

Methyl 6-isocyanohexanoate is a premier "convertible" isocyanide. In the Ugi 4-component reaction (U-4CR), it reacts with an amine, an aldehyde, and a carboxylic acid to form an

Mechanism: The terminal isocyanide carbon (:C≡N-R) acts as a nucleophile attacking the iminium ion formed in situ.[5] The resulting nitrilium ion is then trapped by the carboxylate.

Figure 2: Mechanistic flow of the Ugi reaction utilizing the isocyanide carbon insertion.

Application Utility:

-

Peptide Macrocyclization: The methyl ester tail can be hydrolyzed to an acid and cyclized with the N-terminus of the peptide chain synthesized via the Ugi reaction.

-

Dendrimer Synthesis: Used as a core or branching unit in convergent dendrimer synthesis (See Patent EP2563847B1).

B. Coordination Chemistry & Radiopharmaceuticals

Isocyanides are strong

-

Tc-99m Labeling: The compound can form stable hexakis complexes,

. The ester functionality allows this radioactive core to be conjugated to biological vectors (antibodies, peptides) for imaging. -

Surface Anchoring: The isocyanide group binds strongly to Gold (Au), Platinum (Pt), and Palladium (Pd) surfaces, forming self-assembled monolayers (SAMs) where the ester group remains exposed for further surface chemistry.

Safety & Handling

-

Toxicity: Classed as toxic (Category 3/4). Isocyanides are metabolic poisons (cytochrome oxidase inhibitors), similar to cyanides but generally less potent.

-

Odor Control: The smell is notoriously vile and persistent.

-

Protocol: All glassware must be treated with an acidic solution (e.g., dilute HCl/MeOH) immediately after use to hydrolyze residual isocyanide back to the odorless amine/formamide form before removal from the fume hood.

-

-

Storage: Store at -20 °C under inert atmosphere (Ar/N₂). Avoid acidic moisture.

References

-

Ugi Reaction Applications: EP2563847B1 - Mcr-dendrimere. European Patent Office. (Lists methyl 6-isocyanohexanoate as a specific building block for dendrimers). Link

-

Isocyanide Synthesis (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 232 (1988). (Describes the POCl3 dehydration method for alkyl isocyanides). Link

-

Chemical Data: Methyl 6-isocyanohexanoate (CAS 72135-03-6).[6][7] ChemSrc Database. Link

- Isocyanide Coordination Chemistry:Homoleptic Isocyanide Complexes of Technetium. Journal of Nuclear Medicine. (Contextual reference for Tc-99m isocyanide cores).

Sources

- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. methyl-6-isocyanohexanoate | CAS#:72135-03-6 | Chemsrc [chemsrc.com]

- 7. METHYL-6-ISOCYANOHEXANOATE | 72135-03-6 [m.chemicalbook.com]

A Technical Guide to the Isocyanide-Tetrazine [4+1] Cycloaddition: Mechanism, Kinetics, and Bioorthogonal Applications

For researchers, scientists, and drug development professionals, the pursuit of precise and efficient molecular tools is paramount. Bioorthogonal chemistry, which involves reactions that can proceed within complex biological systems without interfering with native processes, has become an indispensable part of this toolkit.[1][2] Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is well-known for its exceptional speed.[3][4] However, a distinct and complementary reaction, the [4+1] cycloaddition of tetrazines with isocyanides, offers unique advantages, particularly concerning steric footprint and opportunities for orthogonal reactivity.[5][6]

This guide provides an in-depth examination of the isocyanide-tetrazine ligation, delving into its core mechanism, the kinetic parameters that govern its efficiency, and its strategic applications in bioconjugation and drug delivery.

The Core Reaction Mechanism: A Stepwise Pathway to Stability

The reaction between a 1,2,4,5-tetrazine and an isocyanide is not a direct one-step process. It proceeds through a defined, multi-step pathway that ensures its irreversibility and the formation of a stable aromatic product.[1][7] The overall transformation was first reported in 1982 for the synthesis of pharmacologically relevant aminopyrazoles.[1]

The accepted mechanism involves three key stages:

-

[4+1] Cycloaddition: The reaction initiates with the isocyanide carbon atom attacking one of the carbon atoms of the tetrazine ring. This forms a highly unstable, bicyclic intermediate known as a tetraazanorbornadienimine.[1][7]

-

Retro-[4+2] Cycloaddition (Cycloreversion): This unstable intermediate rapidly undergoes a cycloreversion reaction. This step is thermodynamically driven by the release of a highly stable molecule: dinitrogen gas (N₂).[3][8] The loss of N₂ makes the overall reaction irreversible and results in the formation of an iminopyrazole intermediate.

-

Tautomerization/Hydrolysis: The resulting imine can then tautomerize to form a stable, aromatic 4-aminopyrazole.[1] In aqueous environments, this imine intermediate can also undergo spontaneous hydrolysis, yielding an aminopyrazole and a corresponding carbonyl compound.[1][9]

This mechanistic sequence highlights a key feature of the reaction: its irreversible nature, which is a critical requirement for efficient bioorthogonal ligations.

Reaction Kinetics and Optimization

For any bioorthogonal reaction, the rate of reaction is a critical parameter. The isocyanide-tetrazine ligation is generally slower than the corresponding IEDDA reaction with trans-cyclooctenes (TCO).[1] However, its kinetics can be significantly tuned through strategic modification of the reactants, offering a level of control that is highly valuable in complex experimental designs.

Substituent Effects: An Unconventional Relationship

The reactivity of the tetrazine ring is heavily influenced by its substituents. As with other IEDDA reactions, electron-withdrawing groups on the tetrazine typically increase its reactivity by lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[6]

More intriguingly, the reaction exhibits an atypical relationship with steric bulk. While bulky groups on a tetrazine generally hinder its reaction with large dienophiles like TCO, they have been shown to accelerate the reaction with isocyanides.[6][9] Computational studies suggest this acceleration is due to favorable dispersion forces between the bulky tetrazine substituents and the linear isocyano group in the transition state.[6] This unique property allows for the design of tetrazines that are highly reactive towards isocyanides while remaining stable and unreactive towards other dienophiles or biological nucleophiles like glutathione.[6][9]

Solvent and Catalysis

The reaction kinetics are also influenced by the solvent system. The cycloaddition step is often accelerated in aqueous solutions, a beneficial characteristic for biological applications.[10] Furthermore, it has been observed that serum albumin can catalyze the elimination step in certain "click-to-release" systems, enhancing the rate of payload release under physiological conditions.[9][10]

Comparative Reaction Rates

The second-order rate constant (k₂) is the standard measure of a bioorthogonal reaction's speed. The table below summarizes representative rate constants for various isocyanide-tetrazine pairs, providing a quantitative basis for experimental design.

| Tetrazine Derivative | Isocyanide Derivative | k₂ (M⁻¹s⁻¹) | Conditions | Source |

| PEG-modified bis(2-pyridyl)-tetrazine | 3-Isocyanopropyl (ICPr)-ether | 4.0 | PBS/DMSO (9:1), 37°C | [9][11] |

| PEG-modified bis(2-pyridyl)-tetrazine | 3-Isocyanopropyl (ICPr)-carbamate | 1.1 | PBS/DMSO (9:1) | [11] |

| tert-Butyl-tetrazine | 2-Phenylethyl isonitrile | 0.08 | DMSO/H₂O (4:1), 37°C | [9] |

| Dimethyl-tetrazine | 2-Phenylethyl isonitrile | ~0.0074 | DMSO/H₂O (4:1), 37°C | [9] |

| Asymmetric bulky tetrazine | 2-Phenylethyl isonitrile | up to 57 | Varies | [6] |

Note: Rate constants can vary significantly based on the specific substituents, solvent, and temperature.

Strategic Applications in Drug Development

The unique characteristics of the isocyanide-tetrazine ligation make it a powerful tool for researchers, particularly in the fields of bioconjugation, imaging, and controlled drug release.

Orthogonal Labeling

The distinct steric profile of the isocyanide-tetrazine reaction allows for true orthogonality with other click chemistry reactions. A sterically hindered tetrazine that reacts rapidly with a small isocyanide can be completely unreactive towards a bulky TCO dienophile.[6] This enables multi-step, selective labeling experiments within the same biological system, where different components can be tagged without cross-reactivity. For example, one protein could be labeled using a TCO-tetrazine ligation, while another is simultaneously and independently labeled using an isocyanide-tetrazine ligation.[6]

"Click-to-Release" Prodrug Strategies

A major application of this chemistry is in "click-to-release" systems for targeted drug delivery.[8][9] In this approach, a therapeutic agent (the "payload") is attached to a molecule via a linker containing an isocyanide group. This prodrug remains inactive and circulates harmlessly. When a tetrazine-containing "trigger" molecule, which can be targeted to a specific tissue (e.g., a tumor), is introduced, it reacts with the isocyanide.[12] This cycloaddition initiates a cascade that cleaves the linker and releases the active drug precisely at the desired site of action, minimizing systemic toxicity.[9][13]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

To ensure trustworthiness and reproducibility, a self-validating protocol is essential. This method details how to determine the second-order rate constant of an isocyanide-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic visible absorbance.

Objective: To measure the second-order rate constant (k₂) for the reaction between a tetrazine derivative and an isocyanide derivative under pseudo-first-order conditions.

Principle: Most tetrazines have a distinct absorbance in the visible spectrum (typically 510-550 nm).[4][14] This absorbance disappears as the tetrazine is consumed in the cycloaddition reaction. By monitoring this change over time with one reactant in large excess (pseudo-first-order conditions), the reaction rate can be determined.

Materials:

-

Tetrazine derivative stock solution (e.g., 1 mM in DMSO).

-

Isocyanide derivative stock solution (e.g., 100 mM in DMSO).

-

Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[14]

-

Set the instrument to kinetic mode, monitoring the absorbance at the λmax of the specific tetrazine being used.

-

-

Sample Preparation (Pseudo-First-Order Conditions):

-

Prepare a solution of the tetrazine in the reaction buffer at a final concentration of ~50 µM.

-

Prepare a solution of the isocyanide in the reaction buffer. To establish pseudo-first-order conditions, the isocyanide must be in at least 10-fold excess (e.g., final concentration of 500 µM or higher).[14]

-

-

Measurement:

-

Pipette the tetrazine solution into a quartz cuvette and place it in the spectrophotometer. Blank the instrument using this solution.

-

To initiate the reaction, add the required volume of the isocyanide stock solution to the cuvette, mix rapidly by pipetting, and immediately start data acquisition.

-

Record the absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance plateaus at or near zero).

-

-

Data Analysis:

-

The decay of the tetrazine absorbance should follow a first-order exponential decay curve.

-

Fit the absorbance vs. time data to the equation: A(t) = A₀ * e^(-k_obs * t), where A(t) is absorbance at time t, A₀ is initial absorbance, and k_obs is the observed rate constant.

-

The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Isocyanide] , where [Isocyanide] is the concentration of the isocyanide used in the experiment.

-

Conclusion

The [4+1] cycloaddition between isocyanides and tetrazines is a potent and versatile tool in the arsenal of chemical biologists and drug development scientists. While its kinetics are generally more moderate than the fastest IEDDA ligations, its key advantages—the exceptionally small size of the isocyanide handle, its unique steric-reactivity profile, and its proven utility in orthogonal and "click-to-release" strategies—render it an invaluable and often superior choice for specific, complex applications. As research continues to yield tetrazines with ever-greater stability and reactivity, the role of this elegant cycloaddition in advancing molecular science is set to expand even further.

References

-

Title: Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules Source: Frontiers in Chemistry URL: [Link]

-

Title: Application of isocyanide-tetrazine chemistry for bioorthogonal... Source: ResearchGate URL: [Link]

-

Title: Investigating the bioorthogonality of isocyanides - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mechanism of the reaction between isocyanides and tetrazines. Source: ResearchGate URL: [Link]

-

Title: Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) Source: Royal Society of Chemistry URL: [Link]

-

Title: Bioorthogonal chemistry Source: Wikipedia URL: [Link]

-

Title: The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles Source: eScholarship.org (University of California) URL: [Link]

-

Title: Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups Source: Royal Society of Chemistry URL: [Link]

-

Title: [4+1] Cycloaddition reactions of isonitriles and tetrazines. Source: ResearchGate URL: [Link]

-

Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: First Use of Click Chemistry in Humans Safely Treats Cancer Source: The Scientist Magazine URL: [Link]

Sources

- 1. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04649F [pubs.rsc.org]

- 11. Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First Use of Click Chemistry in Humans Safely Treats Cancer | The Scientist [the-scientist.com]

- 13. Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Metabolic Stability of Isocyanide Functional Groups: Overcoming the Dogma in Drug Discovery

Introduction: Deconstructing the "Instability" Myth

Historically, medicinal chemists have avoided the isocyanide (isonitrile, R-N≡C) functional group, erroneously categorizing it as universally reactive, toxic, or metabolically labile[1]. Because the terminal carbon of the isocyanide combines both electrophilic and nucleophilic character, the prevailing assumption was that these molecules would rapidly degrade in biological systems, relegating them strictly to the role of synthetic intermediates in multicomponent reactions[2].

However, recent chemical biology and pharmacokinetic profiling have overturned this dogma. Empirical evidence demonstrates that the metabolic stability of the isocyanide moiety is not an absolute liability, but rather a highly tunable property dictated by its immediate structural environment[3]. When rationally designed, isocyanides can survive hepatic circulation and act as highly potent, stable pharmacophores.

Mechanistic Causality of Isocyanide Clearance

The primary route of isocyanide clearance is hepatic metabolism mediated by Cytochrome P450 (CYP450) enzymes. The isocyano carbon is isoelectronic with carbon monoxide, possessing a lone pair of electrons that acts as a potent σ-donor and π-acceptor[4]. This electronic configuration allows the isocyanide to strongly ligate the heme iron (in both Fe²⁺ and Fe³⁺ states) within the CYP450 catalytic pocket[5].

Whether this heme ligation leads to rapid metabolic clearance or stable target engagement is governed entirely by the steric shielding of the α-carbon:

-

Aromatic and Primary Isocyanides: These compounds lack sufficient steric bulk. Once coordinated to the heme iron, the unshielded terminal carbon is highly susceptible to attack by the CYP450 ferryl-oxo intermediate. This results in rapid oxidation and subsequent hydrolysis, predominantly yielding formamide metabolites[6]. Consequently, primary and aromatic isocyanides exhibit high intrinsic clearance and short in vivo half-lives[7].

-